molecular formula C11H7NS B11907443 Naphtho[2,3-d]thiazole CAS No. 269-24-9

Naphtho[2,3-d]thiazole

Cat. No.: B11907443
CAS No.: 269-24-9
M. Wt: 185.25 g/mol
InChI Key: HJLDPBXWNCCXGM-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,3-d]thiazole can be synthesized through various methods. One common approach involves the reaction of 2-(methylsulfinyl)this compound-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. These reactions typically yield tricyclic this compound-4,9-dione compounds in moderate-to-good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis often involves scalable reactions using readily available starting materials and reagents, ensuring that the process can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. Reaction conditions often involve moderate temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions are tricyclic this compound-4,9-dione derivatives, which exhibit unique photophysical properties and antimicrobial activities .

Scientific Research Applications

Antimicrobial Applications

Naphtho[2,3-d]thiazole derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibacterial agents.

1.1. Synthesis and Characterization

Recent studies have synthesized various derivatives of this compound-4,9-dione, such as 2-(piperazin-1-yl)this compound-4,9-dione (PNT). This compound demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The synthesis involved a reaction between 2-(methylsulfinyl)this compound-4,9-dione and piperazine, yielding PNT with a 50% yield.

1.2. Mechanism of Action

The mechanism underlying the antimicrobial activity of PNT was investigated using fluorescence microscopy to measure its uptake into microbial cells. The study indicated that PNT not only exhibits bacteriostatic effects but also bactericidal properties, as evidenced by its minimum inhibitory concentrations (MICs) being closely aligned with minimum bactericidal concentrations (MBCs) .

1.3. Comparative Data

A comparative analysis of the physicochemical properties of PNT and its parent compound N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) revealed that PNT has improved solubility and hydrophilicity (Table 1).

PropertyTBAPNT
logD3.870.83
logS-6.46-2.87
Polarizability33.7530.37
HLB10.1214.11
Polar Surface Area104.3795.12
H-acceptor sites76
H-donor sites12

This data suggests that modifications to the this compound structure can significantly enhance its antimicrobial efficacy .

Anticancer Applications

The potential anticancer properties of this compound derivatives have also been explored extensively.

2.1. Antiproliferative Activity

Research has indicated that certain this compound derivatives exhibit strong antiproliferative effects against various cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). For instance, one study reported IC50 values for a newly synthesized compound against these cell lines ranging from approximately 14 g mL14\text{ g mL} to 36 g mL36\text{ g mL}, demonstrating selective toxicity towards cancer cells while showing lower toxicity towards normal cells .

2.2. Mechanistic Insights

The interaction of this compound derivatives with DNA has been investigated to understand their anticancer mechanisms better. Molecular docking studies suggest that these compounds can bind effectively to calf-thymus DNA, indicating their potential as DNA-targeting agents in cancer therapy .

Mechanism of Action

The antimicrobial activity of naphtho[2,3-d]thiazole derivatives, such as 2-(piperazin-1-yl)this compound-4,9-dione, is primarily due to their ability to inhibit DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell disruption and death . The compound is taken up by microbial cells, resulting in hollowed-out bacterial cytoplasms without disintegration of the bacterial membrane .

Biological Activity

Naphtho[2,3-d]thiazole is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Structure and Properties

This compound consists of a naphthalene ring fused with a thiazole ring. This unique structure contributes to its electronic properties and biological activities. The extended π-conjugated system enhances its fluorescence and potential interactions with biological targets.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties. A study synthesized 2-(piperazin-1-yl)this compound-4,9-dione (PNT), which exhibited significant antimicrobial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) were determined to evaluate the effectiveness of PNT compared to other derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget StrainMIC (µg/mL)Activity Level
PNTS. epidermidis32Moderate
PNTS. aureus16Strong
TBAS. aureus64Moderate

The study highlights that PNT has a lower logD and higher logS than its precursor TBA, indicating improved solubility and bioavailability .

Anticancer Activity

This compound compounds have also been evaluated for their anticancer effects. In vitro studies conducted by the National Cancer Institute (NCI) screened various this compound derivatives against 60 cancer cell lines . The results indicated significant cytotoxicity in several human cancer cell lines:

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Effectiveness
3aHepG-2 (Liver)5Highly Effective
3bMCF-7 (Breast)10Effective
3cHCT-116 (Colorectal)20Moderate

The study revealed that compounds like 3a exhibited strong cytotoxicity against HepG-2 cells while maintaining lower toxicity towards normal human cells .

Enzyme Inhibition

Another critical aspect of this compound's biological activity is its potential as an enzyme inhibitor. Recent research has shown that certain derivatives can inhibit cholinesterases, which are crucial for neurotransmitter regulation. For example, the inhibitory activities were assessed through structure-activity relationship studies:

Table 3: Enzyme Inhibition by this compound Derivatives

CompoundEnzyme TargetIC50 (µM)Inhibition Percentage
1aAChE130.863.8%
2aBChE50.075%

These findings suggest that modifications in the thiazole ring can significantly affect the inhibitory potency against cholinesterases .

Properties

CAS No.

269-24-9

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

benzo[f][1,3]benzothiazole

InChI

InChI=1S/C11H7NS/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-7H

InChI Key

HJLDPBXWNCCXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CS3

Origin of Product

United States

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